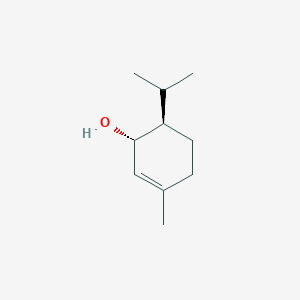

(+)-trans-Piperitenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

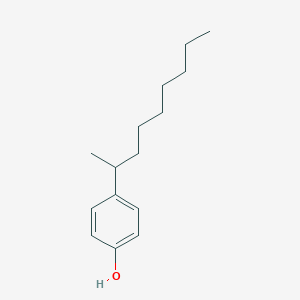

(+)-trans-Piperitenol is a naturally occurring compound that belongs to the class of monoterpenes. It is commonly found in essential oils of plants such as Mentha piperita, Eucalyptus globulus, and Lavandula angustifolia. (+)-trans-Piperitenol has been studied extensively for its potential applications in various fields such as medicine, agriculture, and food industry.

Applications De Recherche Scientifique

Phytochemical Potentiation and Antimicrobial Activity

(+)-trans-Piperitenol exhibits promising phytochemical potentiation properties. In a study, the presence of Piperine, a trans-trans isomer of 1-piperoyl-piperidine, when combined with ciprofloxacin, significantly reduced the MICs (minimum inhibitory concentrations) and mutation prevention concentration of ciprofloxacin for Staphylococcus aureus, including methicillin-resistant strains. This suggests that compounds like Piperine could inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains (Khan et al., 2006).

Anti-Platelet Aggregation and Cytotoxic Activities

Piper species, from which (+)-trans-Piperitenol is derived, have been found to have compounds with anti-platelet aggregation activity. For instance, compounds like piplartine exhibited potent anti-platelet aggregation activity in vitro. Moreover, several compounds from Piper species demonstrated significant cytotoxic activity against various cell lines, indicating potential for therapeutic use in cancer treatment (Tsai et al., 2005).

Neuropharmacological Effects

Piperine, closely related to (+)-trans-Piperitenol, has been studied for its potential neuropharmacological effects. It was found to potentiate the effects of trans-resveratrol on stress-induced depressive-like behavior in rats, suggesting a role in enhancing the efficacy of certain neuroactive compounds (Xu et al., 2016).

Phytochemistry and Biological Activities

Piper species, including compounds related to (+)-trans-Piperitenol, are rich in essential oils and secondary metabolites, which have demonstrated strong antioxidant activity, antibacterial, and antifungal activities against human pathogens. The phytochemicals and essential oils of Piper species are thought to possess therapeutic and preventive potential against several chronic disorders (Salehi et al., 2019).

Anti-Inflammatory and Anticancer Properties

Piperine, another compound from Piper species, has shown various beneficial biological activities, including anti-tumor and anti-inflammatory properties. It has been observed to inhibit tumor invasion and migration by suppressing certain signaling pathways, indicating potential for use as an anticancer agent (Hwang et al., 2011).

Propriétés

Numéro CAS |

16721-39-4 |

|---|---|

Nom du produit |

(+)-trans-Piperitenol |

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m1/s1 |

Clé InChI |

HPOHAUWWDDPHRS-ZJUUUORDSA-N |

SMILES isomérique |

CC1=C[C@@H]([C@H](CC1)C(C)C)O |

SMILES |

CC1=CC(C(CC1)C(C)C)O |

SMILES canonique |

CC1=CC(C(CC1)C(C)C)O |

Autres numéros CAS |

65733-28-0 16721-39-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)

![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)

![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)

![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)